Cyclooct-4-enol
Overview
Description
Cyclooct-4-enol is an organic compound with the molecular formula C₈H₁₄O. It is a colorless liquid with a distinct odor and is known for its strained ring structure, which makes it highly reactive. This compound is particularly significant in the field of organic chemistry due to its applications in bioorthogonal chemistry and its role as a precursor in various synthetic processes.
Mechanism of Action
Target of Action
Cyclooct-4-enol primarily targets indoleamine 2,3-dioxygenase (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. It is involved in various physiological and pathological processes, including immune response regulation and cancer progression.
Mode of Action
This compound interacts with its target, IDO1, through a strain-promoted copper-free click chemistry cycloaddition reaction with 1,2,4,5-tetrazines . The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported .
Pharmacokinetics
Itshydroxyl functional group suggests potential for hydrogen bonding, which could influence its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the visualization of IDO1 and the measurement of the binding affinities of small molecule inhibitors to IDO1 in cells . This allows for the study of drug-target interactions in live cells and relevant disease models .
Action Environment
Given that it is avolatile liquid , factors such as temperature and pH could potentially influence its stability and reactivity
Biochemical Analysis
Biochemical Properties
Cyclooct-4-enol plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry . It reacts with tetrazine functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage . This reaction is part of the inverse electron demand Diels–Alder cycloaddition, which is the fastest biologically compatible ligation technology reported and has had many applications in biological labeling and imaging .
Cellular Effects
The cellular effects of this compound are primarily observed through its interactions with other biomolecules. For instance, it has been conjugated to biomolecules, typically antibodies, via functionalization with electrophilic linkers . This allows for the precise labeling and manipulation of these biomolecules, enabling researchers to study their function and interactions within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in the inverse electron demand Diels–Alder (IEDDA) reaction with dienophiles . This reaction is characterized by its rapid kinetics and unique fluorescence properties, making it a valuable tool in chemical biology applications .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits stability in laboratory settings. It is synthesized through a photochemical procedure that involves the isomerization of cis-cyclooct-4-enol to trans-cyclooct-4-enol . This process is carried out using a low-cost flow photoreactor, which ensures the compound’s stability and reactivity .
Metabolic Pathways
This compound is involved in the tetrazine ligation process, a key metabolic pathway in bioorthogonal chemistry . This pathway is characterized by the reaction between 1,2,4,5-tetrazines and trans-cyclooctenes, resulting in a rapid and selective “click” ligation process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its reactivity and ability to form stable covalent linkages with biomolecules
Subcellular Localization
The subcellular localization of this compound is largely dependent on the biomolecules it is conjugated to. For instance, when conjugated to antibodies, it can be directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooct-4-enol can be synthesized through several methods. One common approach involves the reduction of 9-oxabicyclo[6.1.0]non-4-ene using lithium aluminum hydride in diethyl ether. The reaction is typically carried out at room temperature for about four hours, followed by a sequential addition of water and sodium hydroxide to work up the reaction .
Another method involves the photoisomerization of cis-cyclooct-4-enol to its trans isomer using ethyl benzoate as a sensitizer in a two-phase cyclohexane/water system. This process involves irradiation with UV light, which facilitates the isomerization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of flow chemistry setups for photoisomerization has been reported to be efficient and cost-effective, allowing for the continuous production of trans-cyclooct-4-enol .
Chemical Reactions Analysis
Types of Reactions: Cyclooct-4-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooct-4-enone.
Reduction: Reduction reactions can convert it to cyclooctanol.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Strong bases like sodium hydride can facilitate substitution reactions.
Major Products:
Oxidation: Cyclooct-4-enone.
Reduction: Cyclooctanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclooct-4-enol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclooct-4-enol is unique due to its strained ring structure and high reactivity. Similar compounds include:
Cyclooctene: Less reactive due to the absence of the hydroxyl group.
Cyclooctanol: Lacks the double bond, making it less suitable for click chemistry.
Cyclooct-4-enone: More reactive towards nucleophiles but less versatile in bioorthogonal reactions.
This compound stands out due to its balance of reactivity and stability, making it a valuable tool in both synthetic and biological applications .
Properties
IUPAC Name |
(4Z)-cyclooct-4-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316411 | |
Record name | 4-Cycloocten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-34-3, 85081-69-2 | |
Record name | 4-Cycloocten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4277-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooct-4-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4277-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cycloocten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooct-4-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 85081-69-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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